2-Ethyl-6-(trifluoromethyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-6-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-2-6-4-3-5-7(8(6)13)9(10,11)12/h3-5H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDRKXSUXLBFLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602021 | |
| Record name | 2-Ethyl-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81949-54-4 | |
| Record name | 2-Ethyl-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-6-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Investigations of 2 Ethyl 6 Trifluoromethyl Aniline Derivatives
Transformative Reactions of Aniline (B41778) Derivatives
The strategic placement of substituents on the aniline ring governs its nucleophilicity and steric environment, influencing the course and efficiency of various chemical transformations.
Condensation Reactions for Schiff Base Formation
The condensation of primary amines with carbonyl compounds to form Schiff bases, or imines, is a fundamental reaction in organic chemistry. libretexts.orgresearchgate.net While specific studies on 2-ethyl-6-(trifluoromethyl)aniline are not extensively documented in the reviewed literature, the general reactivity of substituted anilines provides a strong precedent for its participation in such reactions. For instance, related trifluoromethyl- and chloro-substituted anilines readily undergo condensation with a variety of aldehydes. libretexts.orgresearchgate.net
The reaction typically proceeds via nucleophilic attack of the aniline nitrogen on the carbonyl carbon, followed by dehydration. In the case of 2,6-dichloro-4-trifluoromethyl aniline, it has been shown to react with substituted aromatic vinyl aldehydes in the presence of a catalytic amount of acetic acid under reflux conditions to yield the corresponding Schiff bases. libretexts.org The general scheme for this type of reaction is as follows:
Scheme 1: General synthesis of Schiff bases from substituted anilines and aldehydes.
The reaction conditions and yields for the formation of Schiff bases from a related aniline, 2,6-dichloro-4-trifluoromethyl aniline, are presented in the table below.
| Aldehyde Reactant | Aniline Reactant | Solvent | Catalyst | Reaction Time (hours) | Yield (%) | Reference |
| Substituted aromatic vinyl aldehydes | 2,6-dichloro-4-trifluoromethyl aniline | Methanol (B129727) | Acetic acid | 3 | 75-80 | libretexts.orgresearchgate.net |
This data suggests that this compound would similarly serve as a competent substrate in Schiff base formation, with the reaction outcome likely influenced by the electronic and steric nature of the aldehyde partner.
Trifluoromethylarylation of Unsaturated Systems Utilizing Aniline Scaffolds
The simultaneous introduction of a trifluoromethyl group and an aryl moiety across an unsaturated bond, known as trifluoromethylarylation, is a powerful tool in modern organic synthesis. Recent advancements have enabled the direct use of anilines as the aryl source in these reactions, bypassing the need for pre-functionalization. libretexts.orgwikipedia.orgacs.orgacs.org
A notable method involves the reaction of anilines, alkenes, and a trifluoromethylating agent, such as a hypervalent iodine reagent, in hexafluoroisopropanol (HFIP). wikipedia.orgacs.org This approach is significant as it proceeds without the need for transition metals or photocatalysts. libretexts.orgwikipedia.orgacs.org The unique properties of HFIP are believed to facilitate the reaction by forming a hydrogen-bonding network that activates both the aniline and the trifluoromethylating reagent. wikipedia.org
The general scheme for this transformation is:
Scheme 3: Trifluoromethylarylation of alkenes using anilines in HFIP.
Although this compound was not explicitly among the substrates screened in the seminal reports, the method demonstrated broad applicability with a variety of substituted anilines, including those with both electron-donating and electron-withdrawing groups. wikipedia.org This suggests that this compound could potentially be utilized in such a transformation.
A more classical approach to arylation reactions involves the conversion of the aniline to an aryl diazonium salt, which can then react with a variety of substrates. rsc.orgnih.gov In the context of trifluoromethylarylation, a diazonium salt derived from this compound could be a viable intermediate, although this represents a less direct strategy compared to the modern methods.
Intramolecular Rearrangements (e.g., OCF3-Migration in N-(trifluoromethoxy)-N-aniline Derivatives)
Intramolecular rearrangements of aniline derivatives provide elegant pathways to complex, substituted aromatic compounds. A particularly relevant example is the thermally induced intramolecular migration of a trifluoromethoxy (OCF3) group from the nitrogen atom to the ortho-position of the aniline ring. libretexts.orgwikipedia.orgacs.orgrsc.org
This transformation typically involves a two-step sequence. First, an N-aryl-N-hydroxylamine derivative is O-trifluoromethylated using a reagent like Togni's reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) to form an N-(trifluoromethoxy)-N-aniline derivative. Subsequent heating of this intermediate induces the migration of the OCF3 group. wikipedia.org
Scheme 4: Synthesis of ortho-trifluoromethoxylated anilines via OCF3 migration.
Mechanistic studies have shown that the OCF3 migration is an intramolecular process that proceeds through the heterolytic cleavage of the N-OCF3 bond. wikipedia.org This cleavage generates a short-lived ion pair consisting of a nitrenium ion and a trifluoromethoxide anion, which then rapidly recombine at the ortho-position of the aromatic ring. wikipedia.org The reaction has been demonstrated for a wide range of aniline derivatives, showcasing its functional group tolerance. libretexts.orgrsc.org While not specifically demonstrated with a derivative of this compound, the generality of this rearrangement suggests its potential applicability.
The table below summarizes the conditions for the two-step synthesis of an ortho-trifluoromethoxylated aniline derivative from a representative N-aryl-N-hydroxyacetamide precursor.
| Step | Reagents and Conditions | Product | Yield (%) | Reference |
| O-Trifluoromethylation | Togni reagent II, Cs2CO3 (cat.), CHCl3, 23 °C, 16 h | Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate | 95 | |
| OCF3-Migration | MeNO2, 120 °C, 20 h | Methyl 4-acetamido-3-(trifluoromethoxy)benzoate | 85 |
Amination Reactions in Complex Molecule Construction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly in the construction of pharmaceuticals and other complex molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate), stands out as a premier method for this purpose. libretexts.orgwikipedia.org This reaction is highly versatile and has a broad substrate scope, making it suitable for the late-stage functionalization of complex intermediates. wikipedia.org
In this reaction, an aniline derivative such as this compound can be coupled with a variety of aryl halides to form diarylamines. The general transformation is as follows:
Scheme 5: Buchwald-Hartwig amination of an aryl halide with an aniline.
The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results. nih.gov
While specific examples detailing the use of this compound in extensive complex molecule synthesis via Buchwald-Hartwig amination are not highlighted in the provided search results, the general applicability of the reaction to a wide range of anilines and aryl halides strongly supports its potential in this context. researchgate.netnih.govrsc.org The steric hindrance from the ortho-ethyl and ortho-trifluoromethyl groups would likely necessitate the use of modern, highly active catalyst systems.
Detailed Mechanistic Elucidations
A deeper understanding of the reaction mechanisms underlying the transformations of this compound derivatives is crucial for optimizing reaction conditions and expanding their synthetic utility.
For the Schiff base formation , the mechanism is a well-established acid-catalyzed nucleophilic addition-elimination. The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the aniline nitrogen. Subsequent proton transfers and elimination of a water molecule lead to the formation of the imine product.
The rhodium-catalyzed cyclization of N-aryl-2-aminopyridines with alkynes is believed to proceed through a C-H activation pathway. wikipedia.orgnih.gov The reaction is initiated by the coordination of the pyridine (B92270) nitrogen to the Rh(III) center, which directs the ortho-C-H activation of the aniline ring to form a rhodacycle intermediate. This is followed by alkyne insertion into the Rh-C bond and subsequent reductive elimination to furnish the annulated product and regenerate the active catalyst.
The trifluoromethylarylation of alkenes using anilines in HFIP has been a subject of detailed mechanistic investigation. wikipedia.orgacs.org Experimental evidence, including the lack of inhibition by radical scavengers, points away from a radical mechanism. wikipedia.org Instead, it is proposed that HFIP forms a hydrogen-bond network with the aniline and the trifluoromethylating reagent. This activation facilitates the electrophilic attack of the aniline on the alkene, followed by the capture of the resulting carbocation by the trifluoromethyl source.
The intramolecular OCF3-migration has been shown to proceed via a heterolytic cleavage of the N-OCF3 bond. wikipedia.org Crossover experiments have demonstrated the intramolecular nature of the rearrangement. wikipedia.org The reaction is believed to form a tight ion pair of a nitrenium ion and a trifluoromethoxide anion. The rate of the reaction is influenced by the electronic nature of the substituents on the aniline ring, with electron-donating groups accelerating the formation of the nitrenium ion intermediate.
The mechanism of the Buchwald-Hartwig amination has been extensively studied. libretexts.orgwikipedia.org It involves a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, association of the amine and subsequent deprotonation to form a palladium-amido complex, and reductive elimination of the product C-N bond, which regenerates the Pd(0) catalyst. The nature of the phosphine ligand is critical in modulating the rates of these elementary steps and preventing side reactions such as beta-hydride elimination. wikipedia.org
Radical Processes in Trifluoromethylation Reactions
The introduction of a trifluoromethyl (CF₃) group into organic molecules, a process known as trifluoromethylation, is a significant strategy in medicinal chemistry due to the unique properties it imparts. researchgate.net Radical trifluoromethylation, in particular, offers an efficient route to synthesize trifluoromethylated compounds by allowing the direct introduction of the CF₃ group without needing pre-functionalized substrates. researchgate.net
Visible-light-promoted radical C-H trifluoromethylation of free anilines has been successfully developed using the Togni reagent, which is commercially available and easy to handle. nih.gov This method provides an economical and powerful route to creating trifluoromethylated free anilines. nih.gov Mechanistic studies suggest that these reactions can proceed through a photoinduced single-electron transfer (SET) process. researchgate.net The process may involve the formation of an electron donor-acceptor (EDA) complex, which can generate radical intermediates upon light excitation without the need for a separate photocatalyst. chemistryviews.org The generation of a difluoroalkyl radical as an intermediate has been supported by experiments where the reaction was inhibited by radical scavengers like 1,1-diphenylethene and 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO). acs.org
In some cases, the presence of multiple electron-rich sites on the substrate, combined with steric hindrance from existing substituent groups, can lead to low regioselectivity in trifluoromethylation reactions. researchgate.net The reaction mechanism can also involve a radical cascade, such as trifluoromethylation followed by cyclization, to produce complex heterocyclic molecules. researchgate.netchemistryviews.org
Role of Solvent Systems and Hydrogen Bonding Networks in Reactivity and Selectivity
The solvent system and hydrogen bonding play a crucial role in the reactivity and selectivity of reactions involving aniline derivatives. In the context of trifluoromethylation, the choice of solvent can significantly influence the reaction's efficiency. For instance, visible-light-induced radical trifluoromethylation of free anilines has been effectively carried out in DMF (dimethylformamide). acs.org
The presence of Lewis base additives, such as amines and tetrahydrofuran (B95107) (THF), has been shown to have a significant effect on the reactivity and E/Z selectivity of certain reactions. researchgate.net In reactions involving anionically activated trifluoromethyl groups, the use of a mild aqueous solution of sodium hydroxide (B78521) can facilitate the synthesis of C-C linked aryl-heterocycles. researchgate.net The chemoselectivity of reactions between ethyl 4,4,4-trifluoro-3-oxobutanoate and anilines was found to be a function of the solvent, temperature, and catalyst used, allowing for the selective synthesis of different quinolinone derivatives. researchgate.net
Hydrogen bonding is also a key factor. For example, intramolecular hydrogen bonds have been analyzed in 2-(trifluoromethyl)aniline (B126271). researchgate.net In the solid state, the crystal structure of some aniline derivatives can be stabilized by intermolecular hydrogen bonds.
Characterization of Key Intermediates and Transition States in Catalytic Cycles
The characterization of intermediates and transition states is fundamental to understanding catalytic cycles. In the context of reactions involving aniline derivatives, various spectroscopic and computational methods are employed. For instance, ¹H and ¹³C NMR spectroscopy are used to characterize the structure of reaction products and intermediates. acs.orgmdpi.com
In zirconocene-catalyzed reactions, different intermediate and transition state structures have been proposed, with the kinetically favorable route being dependent on the ligand structure of the catalyst. researchgate.net For the oxidation of anilines, azobenzene (B91143) has been identified as the single product in some catalytic systems. mdpi.com The mechanism of such reactions can involve the formation of a Schiff base ligand and its subsequent complexation with a metal ion, which can be confirmed by shifts in NMR signals. mdpi.com
Computational studies using Density Functional Theory (DFT) have been employed to investigate catalyst activation and the effect of cocatalysts and chain transfer agents in polymerization reactions. researchgate.net These theoretical calculations, in conjunction with experimental data from techniques like IR spectroscopy, help in the elucidation of reaction pathways and the nature of transient species. researchgate.netresearchgate.net
Kinetic Isotope Effect Studies in Reaction Mechanisms
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by providing information about the rate-determining step. princeton.edu The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope. rsc.org Primary and secondary α-deuterium KIEs have been observed in reactions involving deuterated aniline nucleophiles, providing evidence for a four-center transition state in certain Sₙ2 reactions. rsc.org
The magnitude of the KIE can help distinguish between different proposed mechanisms. For example, a large primary KIE is consistent with the cleavage of a C-H/D bond in the rate-determining step, as seen in E2 eliminations. princeton.edu In contrast, a small KIE suggests that the C-H/D bond is not broken in the rate-determining step, which is characteristic of an E1 solvolysis mechanism. princeton.edu
KIE experiments can be designed in several ways, including parallel reactions, intermolecular competition, and intramolecular competition with deuterated substrates. epfl.ch The interpretation of KIE data relies on the principle that isotopic substitution does not alter the potential energy surface of the reaction but does affect mass-dependent properties like vibrational frequencies. princeton.edu
Influence of Substituent Effects on Reaction Selectivity and Efficiency
Electronic Effects of Trifluoromethyl and Ethyl Groups
The electronic properties of substituents on the aniline ring profoundly influence the reactivity and selectivity of its derivatives. The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This strong inductive electron-withdrawing effect increases the electrophilic character of adjacent sites and can lead to significant charge delocalization into the phenyl ring. nih.gov This activation of electrophilic sites can enhance the reactivity of the molecule in certain reactions. nih.gov In contrast, the ethyl group (-CH₂CH₃) is an electron-donating group through induction, which increases the electron density on the aromatic ring.
In this compound, the opposing electronic effects of these two groups create a unique electronic environment on the aniline ring. The strong electron-withdrawing nature of the -CF₃ group at the ortho position deactivates the ring towards electrophilic substitution and decreases the basicity of the amino group. The electron-donating ethyl group, also at an ortho position, partially counteracts this deactivation. The interplay of these electronic effects governs the regioselectivity and rate of various reactions. For instance, in difluoroalkylation reactions, anilines with electron-donating substituents have shown to be better substrates, leading to good to excellent yields. acs.org
Steric Hindrance and Regioselectivity
Steric hindrance, the spatial arrangement of atoms that impedes a chemical reaction, plays a critical role in determining the regioselectivity of reactions involving this compound. The presence of both an ethyl group and a trifluoromethyl group in the ortho positions relative to the amino group creates significant steric bulk around the nitrogen atom and the adjacent ring carbons.
Advanced Characterization Techniques for 2 Ethyl 6 Trifluoromethyl Aniline and Its Derivatives
Spectroscopic Methods for Structural Confirmation and Electronic Properties
Spectroscopic techniques are fundamental in elucidating the structural and electronic characteristics of 2-Ethyl-6-(trifluoromethyl)aniline and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is a powerful tool for the structural characterization of this compound and its derivatives in solution.
¹H NMR: The ¹H NMR spectrum of a related compound, 2-ethyl-N-phenylaniline, in CDCl₃ shows characteristic signals for the ethyl group, including a quartet at approximately 2.65 ppm and a triplet at 1.28 ppm. rsc.org The aromatic protons appear as a series of multiplets between 6.90 and 7.30 ppm. rsc.org For N,2-dimethyl-N-(trifluoromethyl)aniline, the methyl protons on the nitrogen and the aromatic ring appear at distinct chemical shifts. rsc.org
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. In 2-ethyl-N-phenylaniline, the ethyl group carbons resonate at approximately 24.38 and 14.00 ppm. rsc.org The aromatic carbons exhibit signals in the range of 116 to 145 ppm. rsc.org For N,2-dimethyl-N-(trifluoromethyl)aniline, the trifluoromethyl group introduces a quartet in the ¹³C NMR spectrum due to C-F coupling. rsc.org The electronic properties of the amino group in substituted anilines, which are influenced by steric hindrance, can be evaluated using ¹³C NMR chemical shifts of the para-carbon atom. mdpi.com
¹⁹F NMR: ¹⁹F NMR is particularly useful for compounds containing the trifluoromethyl group. The ¹⁹F NMR spectrum of N,2-dimethyl-N-(trifluoromethyl)aniline shows a singlet at approximately -59.97 ppm. rsc.org In a study of a 2-trifluoromethylaniline C-nucleoside, the ¹⁹F NMR signal was used to monitor its interaction with complementary DNA strands. acs.org The chemical shift of the ¹⁹F NMR signal is sensitive to the local environment, making it a valuable probe for studying molecular interactions and conformational changes. nih.gov
| ¹H NMR Data for 2-ethyl-N-phenylaniline | |
| Chemical Shift (ppm) | Multiplicity |
| 1.28 | t |
| 2.65 | q |
| 5.44 | br s |
| 6.90 | tt |
| 6.95 | dd |
| 7.02 | td |
| 7.16 | td |
| 7.22-7.30 | m |
| ¹³C NMR Data for 2-ethyl-N-phenylaniline |
| Chemical Shift (ppm) |
| 14.00 |
| 24.38 |
| 116.92 |
| 120.0 |
| 122.5 |
| 126.5 |
| 128.8 |
| 129.1 |
| 134.6 |
| 140.3 |
| 144.3 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in a molecule. For 2-(trifluoromethyl)aniline (B126271), characteristic absorption bands corresponding to the N-H and C-F stretching vibrations are observed. researchgate.net The FTIR spectra of 2-(trifluoromethyl)aniline have been recorded and analyzed, providing detailed information on its vibrational modes. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of 2-(trifluoromethyl)aniline has been studied, and the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, have been calculated using time-dependent DFT (TD-DFT) methods. researchgate.net
Mass Spectrometry (MS and High-Resolution MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound and its derivatives.
Mass Spectrometry (MS): Electron impact (EI) and electrospray ionization (ESI) are common ionization methods used. The mass spectrum of 2-ethyl-N-phenylaniline shows a molecular ion peak (M+) corresponding to its molecular weight. rsc.org For N-butyl-N-(trifluoromethyl)aniline, the mass spectrum reveals the molecular ion, confirming its identity. rsc.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. nih.gov This technique has been used to confirm the composition of various trifluoromethyl-containing aniline (B41778) derivatives. rsc.orgnih.gov For instance, the HRMS of N-butyl-N-(trifluoromethyl)aniline was used to confirm its elemental composition as C₁₁H₁₄F₃N. rsc.org
| Predicted Collision Cross Section (CCS) for this compound | ||
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 190.08382 | 136.3 |
| [M+Na]⁺ | 212.06576 | 145.4 |
| [M-H]⁻ | 188.06926 | 136.1 |
| [M+NH₄]⁺ | 207.11036 | 156.0 |
| [M+K]⁺ | 228.03970 | 142.2 |
| [M+H-H₂O]⁺ | 172.07380 | 128.6 |
| [M+HCOO]⁻ | 234.07474 | 156.4 |
| [M+CH₃COO]⁻ | 248.09039 | 185.7 |
| [M+Na-2H]⁻ | 210.05121 | 141.1 |
| [M]⁺ | 189.07599 | 131.0 |
| [M]⁻ | 189.07709 | 131.0 |
Electron Paramagnetic Resonance (EPR) for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique for the detection and characterization of radical species. While not directly applied to this compound itself in the provided context, EPR is instrumental in studying reaction mechanisms involving radical intermediates that could be formed from aniline derivatives. For example, EPR has been used to study the radical intermediates generated from the reaction of aromatic aldimines with tert-butoxyl radicals. st-andrews.ac.uk It has also been employed to characterize frustrated radical pairs formed from the single-electron transfer between Lewis acids and bases, a process that can involve aniline-like structures. nih.gov
Diffraction Techniques for Solid-State Structure
Diffraction methods are indispensable for determining the precise three-dimensional arrangement of atoms in the crystalline state.
Single Crystal X-ray Diffraction (SC-XRD) Analysis
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the solid-state structure of crystalline compounds. ucl.ac.uk This technique provides precise bond lengths, bond angles, and information about intermolecular interactions. While a specific SC-XRD study for this compound was not found in the search results, the technique is widely applied to aniline derivatives and other organic molecules to establish their absolute configuration and packing in the crystal lattice. researchgate.netmdpi.com For air-sensitive or pyrophoric materials, specialized handling techniques are employed to obtain SC-XRD data. ncl.ac.uk
Supramolecular and Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
The study of supramolecular assembly and intermolecular interactions is crucial for understanding the crystal packing, physical properties, and biological activity of chemical compounds. For this compound and its derivatives, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions within a crystal lattice. nih.govnih.gov This method maps the electron distribution of a molecule in a crystalline environment, providing insights into close contacts between neighboring molecules.
The Hirshfeld surface is generated based on the electron density of a pro-molecule, which is the sum of the spherical atomic electron densities. The surface is defined as the region where the contribution of a given molecule's electron density to the total crystal electron density is equal to 0.5. Properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) are mapped onto this surface to highlight intermolecular contacts.
Key features of a Hirshfeld surface analysis include:
dnorm Mapping: This property is mapped onto the Hirshfeld surface to identify significant intermolecular contacts. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum of the interacting atoms. nih.gov Blue regions represent longer contacts, while white areas denote contacts around the van der Waals separation.
Fingerprint Plots: These are two-dimensional histograms of di versus de, which provide a quantitative summary of all intermolecular interactions in the crystal. researchgate.net Each type of interaction (e.g., H···H, C···H, F···H) has a characteristic appearance on the plot, allowing for the deconvolution of the crystal packing into contributions from specific atomic contacts. nih.govresearchgate.net
Electrostatic Potential: Mapping the electrostatic potential onto the Hirshfeld surface reveals the distribution of charge on the molecule's surface. nih.gov Blue regions indicate positive potential (hydrogen-bond donors), while red regions show negative potential (hydrogen-bond acceptors), helping to predict the nature of intermolecular interactions. nih.gov
Table 1: Illustrative Hirshfeld Surface Interaction Contributions for a Hypothetical this compound Derivative
| Interaction Type | Contribution (%) | Description |
| H···H | 40.5% | Represents the most significant contribution, typical for organic molecules with a high hydrogen content. nih.gov |
| F···H/H···F | 22.0% | Strong interactions involving the electronegative fluorine atoms of the trifluoromethyl group and hydrogen atoms. |
| C···H/H···C | 13.5% | Contacts involving the aromatic ring and ethyl group carbons. researchgate.net |
| N···H/H···N | 10.2% | Hydrogen bonding interactions involving the amine group, which can act as a donor. researchgate.net |
| O···H/H···O | 8.5% | Present in derivatives containing oxygen, such as amides or esters, forming hydrogen bonds. nih.govresearchgate.net |
| F···F | 3.1% | Weaker halogen-halogen contacts between trifluoromethyl groups on adjacent molecules. |
| Other | 2.2% | Includes C···C, C···N, and other minor contacts. nih.gov |
This table is illustrative and presents expected interaction types and percentages based on analyses of similar compounds.
By quantifying these interactions, researchers can understand how modifications to the core structure of this compound influence its solid-state properties, which is vital for materials science and pharmaceutical development.
Chromatographic and Purity Assessment Methodologies (e.g., TLC, HPLC, SFC)
A variety of chromatographic techniques are essential for monitoring reactions, isolating products, and assessing the purity of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective qualitative technique used primarily to monitor the progress of a chemical reaction. acs.org By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system (mobile phase), the disappearance of starting materials and the appearance of the product spot can be visualized under UV light or with a staining agent. The retention factor (Rf) value helps in identifying compounds. For the synthesis of derivatives from this compound, TLC allows for quick verification that the starting aniline has been consumed. acs.org
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for purity assessment and analysis. It utilizes high pressure to pass the mobile phase through a column packed with a stationary phase, leading to high-resolution separations. For a compound like this compound, a reverse-phase HPLC method is typically employed. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Supercritical Fluid Chromatography (SFC): SFC is an advanced chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com It is particularly advantageous for chiral separations, which are critical when synthesizing enantiomerically pure derivatives of this compound. SFC often provides faster separations and uses less toxic organic solvent compared to normal-phase HPLC, making it a greener and more efficient alternative. chromatographyonline.comafmps.be The separation of enantiomers is achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. chromatographyonline.comafmps.be
The development of a chiral SFC method involves screening different CSPs and mobile phase modifiers (co-solvents) like methanol (B129727), ethanol, or isopropanol (B130326) to achieve optimal enantioselectivity. chromatographyonline.comafmps.be
Table 2: Typical Chromatographic Methods for Analysis of this compound and its Derivatives
| Technique | Stationary Phase | Typical Mobile Phase | Application |
|---|---|---|---|
| TLC | Silica Gel 60 F254 | Hexane:Ethyl Acetate (e.g., 4:1 v/v) | Reaction Monitoring acs.org |
| HPLC | C18 (5 µm, 4.6 x 250 mm) | Acetonitrile:Water gradient | Purity Assessment |
| SFC | Chiral (e.g., Amylose or Cellulose-based CSP) | CO2 with Methanol as modifier | Chiral Separation chromatographyonline.comafmps.be |
This table provides illustrative examples of common chromatographic conditions.
These chromatographic methods are indispensable tools in the synthesis and quality control of this compound and its associated chemical entities, ensuring the isolation of pure compounds and, where necessary, the separation of stereoisomers. fagg.be
Computational and Theoretical Investigations of 2 Ethyl 6 Trifluoromethyl Aniline
Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in determining the molecular structure and energetic properties of compounds like 2-Ethyl-6-(trifluoromethyl)aniline. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are widely used for their balance of accuracy and computational cost in studying substituted anilines. researchgate.net
These calculations can provide optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. For this compound, the geometry is largely dictated by the interplay between the steric and electronic effects of the ethyl and trifluoromethyl substituents on the aniline (B41778) ring. The bulky trifluoromethyl group and the ethyl group in ortho positions to the amino group are expected to induce significant steric strain, influencing the planarity of the amino group relative to the benzene (B151609) ring.
Furthermore, DFT calculations can predict various thermodynamic properties. While specific data for this compound is not readily published, a hypothetical set of calculated thermodynamic parameters based on similar molecules is presented in Table 1.
Table 1: Hypothetical Thermodynamic Data for this compound This data is illustrative and based on typical values for similar aniline derivatives calculated using DFT methods.
| Parameter | Hypothetical Value | Unit |
| Total Energy | -XXX.XXXX | Hartree |
| Enthalpy | -XXX.XXXX | Hartree |
| Gibbs Free Energy | -XXX.XXXX | Hartree |
| Dipole Moment | ~2.5 - 3.5 | Debye |
Molecular Modeling and Simulation Approaches for Conformational Analysis
The conformational landscape of this compound is of significant interest due to the presence of flexible substituents. The ethyl group can rotate around the C-C bond, and the amino group can undergo pyramidal inversion and rotation. Molecular modeling and simulation techniques are employed to explore these conformational possibilities and identify the most stable conformers.
Conformational analysis of similar substituted aromatic compounds often reveals that steric hindrance plays a major role in determining the preferred geometry. acs.org For this compound, the ethyl and trifluoromethyl groups flanking the amino group likely force the amino group's hydrogen atoms out of the plane of the benzene ring. The rotation of the ethyl group will also be sterically hindered by the adjacent trifluoromethyl group.
Molecular dynamics simulations could provide insights into the dynamic behavior of these conformers in different environments, such as in various solvents, which can influence the conformational equilibrium.
Prediction of Reactivity, Regioselectivity, and Enantioselectivity
Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions. For this compound, this includes predicting the most likely sites for electrophilic or nucleophilic attack and the stereochemical outcome of reactions.
While enantioselectivity is not an intrinsic property of the achiral this compound molecule itself, it becomes relevant in reactions that introduce a chiral center. Computational modeling can be used to study the transition states of such reactions with chiral reagents or catalysts to predict the favored enantiomer.
Electronic Structure Analysis and Frontier Molecular Orbital Theory
The electronic structure of a molecule is fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). libretexts.orgtaylorandfrancis.com
For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, reflecting its nucleophilic character. The electron-donating amino and ethyl groups increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the benzene ring and the electron-withdrawing trifluoromethyl group. The energy of the LUMO is lowered by the trifluoromethyl group, indicating its capacity to accept electrons. researchgate.netnih.gov
The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the chemical reactivity and stability of a molecule. taylorandfrancis.comthaiscience.info A smaller gap generally implies higher reactivity. DFT calculations can provide precise values for the HOMO and LUMO energies and the resulting energy gap. Illustrative FMO data, based on trends for similar molecules, are presented in Table 2.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound This data is illustrative and based on typical values for similar aniline derivatives calculated using DFT methods.
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -5.5 to -6.0 |
| LUMO Energy | -0.5 to -1.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |
This analysis of the electronic structure is vital for understanding reaction mechanisms and designing new synthetic routes involving this compound.
Applications of 2 Ethyl 6 Trifluoromethyl Aniline As a Synthetic Building Block
Role in the Synthesis of Complex Organic Molecules
2-Ethyl-6-(trifluoromethyl)aniline and its structural analogs are pivotal intermediates in the creation of elaborate organic molecules, particularly for the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl (-CF3) group is highly desirable in bioactive compounds as it can enhance metabolic stability, lipophilicity, and binding affinity.
Research has demonstrated the use of substituted anilines in creating potent antifungal agents. For instance, aniline (B41778) derivatives are used as starting materials in palladium-copper catalyzed coupling reactions to produce complex heterocyclic amides, which are investigated as succinate (B1194679) dehydrogenase inhibitors for crop protection. acs.org In one synthetic pathway, an iodoaniline is coupled with a substituted ethynylbenzene to form a 2-(phenylethynyl)aniline intermediate, which is then further reacted to yield the final active compound. acs.org
Furthermore, anilines are employed in advanced C-C bond-forming reactions, such as the trifluoromethylarylation of alkenes. This type of reaction allows for the simultaneous introduction of both an aryl group (from the aniline) and a trifluoromethyl group across a double bond, providing a powerful method for molecular diversification.
The versatility of trifluoromethyl-substituted anilines extends to their use as precursors for important agrochemicals. For example, 2,6-dichloro-4-trifluoromethyl-aniline is a key intermediate in the production of the insecticide Fipronil. google.comjustia.com Similarly, other aniline derivatives are fundamental to the synthesis of herbicides and fungicides, where the specific substitution pattern on the aniline ring is critical for biological activity. nih.gov
Table 1: Examples of Complex Molecules Derived from Aniline Precursors
| Target Molecule Class | Synthetic Application | Precursor Type | Reference |
|---|---|---|---|
| Antifungal Agents | Synthesis of succinate dehydrogenase inhibitors | Substituted Iodoaniline | acs.org |
| Pesticides | Intermediate for Fipronil | 2,6-dichloro-4-trifluoromethyl-aniline | google.comjustia.com |
| Herbicides | Intermediate for various active ingredients | Trifluoromethyl-substituted anilines | nih.gov |
Precursor for Advanced Functional Materials and Specialty Chemicals
The unique electronic properties conferred by the trifluoromethyl group make aniline derivatives like this compound valuable precursors for advanced functional materials. These materials have applications in electronics, optics, and other high-technology fields.
While direct data on this compound is specific, analogous compounds such as 2,3,5-Trifluoro-6-(trifluoromethyl)aniline are utilized as building blocks in the preparation of Organic Light-Emitting Diodes (OLEDs). The incorporation of fluorinated groups can tune the electronic energy levels and enhance the performance and stability of the final device.
In the realm of specialty chemicals, the compound serves as an intermediate for products that require high stability and specific functionality. This includes the synthesis of various pesticides and other agrochemicals where performance under demanding environmental conditions is crucial. google.comjustia.com The synthesis of these specialty chemicals often involves multi-step processes where the aniline derivative is introduced to build a specific molecular framework.
Integration into Calixarene (B151959) Derivatives for Supramolecular Chemistry and Functionalization
Calixarenes are macrocyclic compounds that act as host molecules in supramolecular chemistry, capable of binding ions or smaller molecules within their cavities. Functionalizing calixarenes by attaching other chemical groups to their upper or lower rims can tailor their properties for specific applications, including as enzyme mimics, sensors, or pharmacologically active agents. nih.govresearchgate.net
Recent studies have highlighted the successful functionalization of calix nevsehir.edu.trarenes with trifluoromethylaniline moieties to create derivatives with potent biological activity. mdpi.com Specifically, reacting a calixarene precursor with 2-(trifluoromethyl)aniline (B126271) has been shown to be a highly promising route for synthesizing compounds with significant antiproliferative activity against certain human cancer cell lines (A549 and MCF-7). mdpi.com
The research indicated that the position of the trifluoromethyl group on the aniline ring is critical. The 2-(trifluoromethyl)aniline derivative exhibited higher activity and lower cytotoxicity compared to the 3-(trifluoromethyl)aniline (B124266) derivative, a phenomenon potentially attributed to the "ortho effect," which modifies the basicity and reactivity of the aniline. mdpi.com
Table 2: Activity of Calix nevsehir.edu.trarene-Aniline Derivatives
| Derivative | Target Cell Line | IC50 (μM) | Note | Reference |
|---|---|---|---|---|
| 30a (with 2-(trifluoromethyl)aniline) | A549 (Lung Carcinoma) | 19.47 | More active than 5-Fluorouracil (control) | mdpi.com |
| 30a (with 2-(trifluoromethyl)aniline) | MCF-7 (Breast Cancer) | 8.33 | More active than 5-Fluorouracil (control) | mdpi.com |
| 31a (with 2-(trifluoromethyl)aniline) | HeLa (Cervical Cancer) | - | Displayed high levels of activity | mdpi.com |
| 31b (with 3-(trifluoromethyl)aniline) | - | - | Did not show particularly high activity | mdpi.com |
These findings underscore the importance of 2-substituted trifluoromethyl anilines as key building blocks for tuning the biological functions of complex supramolecular structures. mdpi.com
Development of Ligand Precursors in Catalysis
In the field of catalysis, particularly metal-catalyzed reactions, the design of ligands is crucial for controlling reactivity and selectivity. While anilines themselves can coordinate to metal centers, they are more commonly used as precursors to more complex ligands. The electronic properties of this compound, influenced by the electron-withdrawing -CF3 group, make it an interesting candidate for creating ligands for various catalytic transformations. nih.gov
Metal-catalyzed trifluoromethylation reactions, for example, rely on the interaction between a metal complex and a substrate, which can be an aniline derivative. nih.gov Silver- and copper-catalyzed reactions have been developed for the direct trifluoromethylation of C-H bonds in anilines. researchgate.net In these systems, the aniline derivative acts as the substrate, but its coordination to the metal catalyst is a key step in the reaction mechanism, guiding the functionalization to a specific position. The development of these catalytic methods is essential for the efficient synthesis of fluorinated molecules. nih.govresearchgate.net
Furthermore, aniline derivatives are used in the synthesis of ligands for coupling reactions. For example, bis(triphenylphosphine)palladium(II) chloride is a catalyst used in coupling reactions involving iodoaniline intermediates to create more complex molecules. acs.org The development of new catalysts and ligands is an active area of research, and building blocks like this compound provide a platform for creating novel ligand structures with tailored steric and electronic profiles.
Design and Synthesis of Elaborate N-Trifluoroalkyl Anilines
The direct attachment of a trifluoromethyl group to the nitrogen atom of an aniline (N-trifluoroalkylation) creates a class of compounds with unique properties and potential applications. However, this transformation can be challenging.
Research has led to the development of methods for synthesizing N-trifluoromethyl anilines. One such method involves a one-pot reaction using CF3SO2Na as the trifluoromethyl source. This process can convert N-methylanilines into N-methyl-N-(trifluoromethyl)anilines in good yields. The reaction proceeds under relatively mild conditions and is a significant advancement for creating these elaborate aniline structures.
This methodology demonstrates a pathway for the synthesis of complex N-trifluoroalkyl anilines, which are valuable in medicinal chemistry and materials science due to the unique properties imparted by the N-CF3 group.
Intermediate in the Synthesis of High-Performance Colorants (Dyes and Pigments)
The general process involves converting the aniline into a diazonium salt, which is then coupled with another aromatic compound (a coupler) to form an azo dye. Azo dyes are a major class of colorants, and the final color and properties are determined by the specific structures of the aniline and the coupling partner. google.com The use of substituted anilines is a cornerstone of the organic dyes and pigments industry. google.comacs.org
High-performance pigments and colorants are characterized by their durability and resistance to fading from UV exposure. acs.org The stability of the C-F bonds in the trifluoromethyl group contributes to the robustness of the final dye molecule, making it suitable for applications that demand long-lasting color, such as in automotive coatings and durable finishes. acs.org
Green Chemistry Methodologies in the Synthesis and Transformation of Trifluoromethylated Anilines
Microwave-Assisted Synthetic Strategies for Reduced Reaction Times
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant reductions in reaction times, increased yields, and often improved product purity compared to conventional heating methods. sphinxsai.comajrconline.orgpatsnap.com This technique utilizes microwave radiation to directly and efficiently heat the reaction mixture, leading to rapid temperature increases and accelerated reaction rates. patsnap.combiotage.com
The synthesis of heterocyclic compounds and substituted anilines has been shown to benefit greatly from microwave irradiation. For instance, the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and various aniline (B41778) derivatives demonstrated the efficacy of microwave heating over conventional methods. rsc.org Similarly, the synthesis of quinoline-fused 1,4-benzodiazepines saw a dramatic increase in yield (from 62-65% to 92-97%) and a reduction in reaction time to just 5 minutes under microwave conditions. nih.gov While specific studies on the microwave-assisted synthesis of 2-Ethyl-6-(trifluoromethyl)aniline are not extensively documented, the well-established advantages for analogous anilines and trifluoromethylated compounds suggest its high potential. nih.govresearchgate.net The application of microwave energy could significantly shorten the typically long reaction times associated with the synthesis of complex anilines, making the process more energy and time-efficient. sphinxsai.comajrconline.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Selected Reactions
| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Reference |
|---|---|---|---|
| Synthesis of Tetrahydropyrimidinedione | ~2 hours | 12 minutes | sphinxsai.com |
| Synthesis of Hantzsch Dihydropyridine | 3 hours | 15 minutes | sphinxsai.com |
| Synthesis of Quinoxaline | 1 hour | 7 minutes | sphinxsai.com |
| Synthesis of 2-Quinolinone-fused γ-lactones | 4 hours | 10 seconds | nih.gov |
Utilization of Environmentally Benign Solvent Systems (e.g., Water, Hexafluoroisopropanol) or Solvent-Free Conditions
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. researchgate.net The search for greener alternatives to traditional volatile organic compounds has led to the exploration of water, supercritical fluids, ionic liquids, and specialized solvents like hexafluoroisopropanol (HFIP). researchgate.netchemistryviews.org
Hexafluoroisopropanol (HFIP) has been identified as a uniquely effective solvent for reactions involving anilines. bohrium.comacs.org Its strong hydrogen-bonding capabilities and ability to stabilize cationic intermediates can promote reactions that are otherwise difficult. bohrium.comens-lyon.fr For example, HFIP facilitates the acid-catalyzed hydroarylation of olefins with anilines and the trifluoromethylarylation of alkenes using anilines without the need for metal catalysts or additives. bohrium.comrsc.org Mechanistic studies reveal that HFIP can activate both the aniline and other reagents through a hydrogen-bonding network, enabling selective functionalization. bohrium.comrsc.org
Solvent-free, or solid-state, reactions represent an ideal green chemistry scenario, eliminating solvent waste entirely. rsc.org The synthesis of 2-anilino nicotinic acid derivatives, for example, has been successfully achieved by heating the reactants together without any solvent or catalyst, resulting in excellent yields and very short reaction times. nih.gov Similarly, the synthesis of aniline-based triarylmethanes has been accomplished under solvent-free conditions using a recyclable ionic liquid catalyst. nih.gov These approaches offer significant environmental benefits by reducing waste, simplifying purification, and lowering costs, and could be adapted for the synthesis of this compound.
Table 2: Examples of Green Solvent Systems and Solvent-Free Conditions in Aniline Synthesis
| Reaction Type | Green Solvent/Condition | Key Advantage | Reference |
|---|---|---|---|
| Hydroarylation of Alkenes with Anilines | Hexafluoroisopropanol (HFIP) | Promotes reaction via hydrogen bonding; avoids metal catalysts. | bohrium.comacs.org |
| Trifluoromethylarylation of Alkenes with Anilines | Hexafluoroisopropanol (HFIP) | Enables reaction without additives or photocatalysts. | rsc.org |
| Synthesis of 2-Anilino Nicotinic Acids | Solvent-Free | Eliminates solvent waste; catalyst-free. | nih.gov |
| Synthesis of Aniline-Based Triarylmethanes | Solvent-Free | Metal-free; high to excellent yields. | nih.gov |
Development of Sustainable Catalytic Systems (e.g., Transition Metal-Free or Recyclable Catalysts)
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. Sustainable catalytic systems focus on using earth-abundant metals, avoiding toxic heavy metals, or developing metal-free and recyclable catalysts.
For the synthesis of trifluoromethylated compounds, significant progress has been made in developing transition-metal-free protocols. researchgate.netrsc.orgresearchgate.net For instance, visible-light-promoted reactions have been used for the synthesis of trifluoromethylated benzoxazines without the need for a metal catalyst. researchgate.netrsc.org These methods often rely on organic photocatalysts or the intrinsic reactivity of the substrates under irradiation, offering a greener alternative to traditional metal-catalyzed cross-coupling reactions. acs.org The direct C-H trifluoromethylation of free anilines has also been explored using novel reagents that operate through free-radical pathways, avoiding the use of transition metals. researchgate.net
The development of recyclable catalysts is another key strategy for improving the sustainability of chemical processes. While many reactions for aniline synthesis rely on palladium or nickel catalysts, research is ongoing to develop systems where these valuable and often toxic metals can be recovered and reused. google.comnih.gov For example, a recyclable palladium catalyst has been developed for the highly selective alpha-alkylation of ketones with alcohols, a reaction type relevant to the synthesis of complex organic molecules. nih.gov The use of Brönsted acidic ionic liquids as recyclable catalysts in the synthesis of aniline-based triarylmethanes also represents a promising approach. nih.gov Applying these principles to the synthesis of this compound could involve either designing a transition-metal-free pathway or employing a heterogeneous or otherwise recoverable catalyst to minimize metal waste.
Principles of Atom Economy and Waste Minimization in Synthetic Design
The concept of atom economy, a central pillar of green chemistry, evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comnih.gov Reactions with high atom economy are inherently less wasteful, as fewer atoms are lost to byproducts. jocpr.com
Synthetic strategies for complex molecules like this compound should be designed to maximize atom economy. nih.gov Addition and cycloaddition reactions, such as the Diels-Alder reaction, are classic examples of 100% atom-economical reactions, where all atoms of the reactants are found in the product. primescholars.comjocpr.com Isomerization reactions are another class of perfectly atom-economical transformations. nih.gov The catalytic asymmetric isomerization of trifluoromethyl imines to produce chiral trifluoromethylated amines is a powerful example of this principle in action. nih.gov
Future Research Directions and Unexplored Avenues for 2 Ethyl 6 Trifluoromethyl Aniline
Development of Highly Regioselective and Chemoselective Synthetic Strategies
Future synthetic strategies for 2-Ethyl-6-(trifluoromethyl)aniline and its derivatives will prioritize precision and control. The development of highly regioselective and chemoselective methods is crucial for minimizing waste and avoiding costly purification steps. A primary area of focus will be the direct and selective functionalization of the aniline (B41778) core, targeting specific positions on the aromatic ring to introduce new functionalities.
One promising avenue is the exploration of advanced C-H activation techniques. Catalytic systems that can selectively target and activate specific C-H bonds on the aniline ring, in the presence of the ethyl and trifluoromethyl groups, would enable the direct introduction of a wide range of substituents. This approach would be a significant improvement over traditional methods that often require pre-functionalization of the starting materials.
Furthermore, research into chemoselective reactions will be vital. This involves developing catalytic systems that can differentiate between the various reactive sites within the molecule, such as the amino group and the aromatic ring. For instance, catalysts that can selectively promote reactions at the amino group without affecting the aromatic core, or vice versa, will be highly sought after.
| Research Focus | Desired Outcome | Potential Impact |
| Regioselective C-H Functionalization | Direct and controlled introduction of functional groups at specific positions on the aromatic ring. | Streamlined synthesis of novel derivatives with tailored properties. |
| Chemoselective Catalysis | Selective reaction at either the amino group or the aromatic ring without protecting groups. | Increased efficiency and atom economy in synthetic sequences. |
Design of Novel Catalytic Systems for Enhanced Efficiency and Sustainability
The development of novel catalytic systems is at the heart of advancing the synthesis of this compound. Future catalysts will be designed to be more efficient, sustainable, and cost-effective than current options. A key trend is the move away from precious metal catalysts towards catalysts based on earth-abundant and less toxic metals.
Biocatalysis presents a particularly exciting frontier. The use of enzymes, either isolated or in whole-cell systems, could offer unparalleled selectivity and milder reaction conditions, significantly reducing the environmental impact of the synthesis. The directed evolution of enzymes could be employed to create catalysts specifically tailored for the synthesis of this compound and its derivatives.
In addition, the design of heterogeneous catalysts will be a major focus. Immobilizing catalysts on solid supports simplifies their separation from the reaction mixture, allowing for easy recovery and reuse. This not only reduces costs but also minimizes catalyst contamination of the final product.
| Catalyst Type | Key Advantages | Research Goal |
| Earth-Abundant Metal Catalysts | Lower cost and reduced environmental toxicity. | To replace precious metal catalysts in existing synthetic routes. |
| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, and sustainability. | Development of enzymatic routes for key synthetic steps. |
| Heterogeneous Catalysts | Easy separation, reusability, and reduced product contamination. | Design of robust and highly active supported catalysts. |
Exploration of New Reactivity Modes and Mechanistic Pathways
A deeper understanding of the fundamental reactivity of this compound will open doors to new synthetic possibilities. Future research will focus on exploring novel reaction pathways and uncovering previously unknown reactivity modes. This will involve detailed mechanistic studies to elucidate the intricate steps of chemical transformations.
One area of interest is the exploration of radical-mediated reactions. The trifluoromethyl group can influence the electronic properties of the aniline ring, potentially enabling unique radical-based transformations that are not accessible with other aniline derivatives. Understanding and controlling these radical pathways could lead to the development of entirely new methods for C-C and C-heteroatom bond formation.
Furthermore, photoredox catalysis offers a powerful tool for accessing novel reactivity. By using visible light to drive chemical reactions, it is possible to achieve transformations under mild conditions that are not possible with traditional thermal methods. Investigating the photochemical reactivity of this compound could lead to the discovery of new and efficient synthetic routes.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a paradigm shift in chemical manufacturing. researchgate.netuc.ptamidetech.com Future research will focus on integrating the synthesis of this compound into these advanced manufacturing technologies.
Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are not feasible in batch reactors. researchgate.netuc.pt The development of continuous flow processes for the key steps in the synthesis of this compound will be a major area of research.
Automated synthesis platforms, which combine robotics with sophisticated software, can accelerate the discovery and optimization of new synthetic routes. amidetech.com These platforms can perform a large number of experiments in a short amount of time, allowing for the rapid screening of catalysts, solvents, and reaction conditions. By leveraging automation, researchers can more efficiently explore the vast chemical space and identify optimal synthetic strategies.
Advanced Computational Methodologies for Predictive Synthesis and Material Design
Computational chemistry is becoming an indispensable tool in modern chemical research. Future advancements in this area will play a crucial role in the predictive synthesis of this compound and the in silico design of new materials derived from it.
Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict the stability of intermediates, and rationalize the observed selectivity of chemical reactions. These insights can guide the design of new catalysts and the optimization of reaction conditions.
Machine learning and artificial intelligence are also poised to make a significant impact. By training algorithms on large datasets of chemical reactions, it is possible to develop predictive models that can forecast the outcome of a reaction with a high degree of accuracy. These tools can be used to identify promising new synthetic routes and to design novel molecules with desired properties. This in silico approach can significantly reduce the time and resources required for experimental work.
| Computational Method | Application | Benefit |
| Density Functional Theory (DFT) | Modeling reaction mechanisms and predicting catalyst performance. | Rational design of more efficient and selective synthetic routes. |
| Machine Learning / AI | Predicting reaction outcomes and designing novel molecules. | Accelerated discovery of new synthetic methods and materials. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Ethyl-6-(trifluoromethyl)aniline and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as bromination, Suzuki coupling, or nucleophilic substitution. For example, bromination of precursor anilines using N-bromosuccinimide (NBS) in ethyl acetate at 20–25°C can introduce halogen substituents (yield: ~98%) . Cross-coupling reactions with palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) in solvents like toluene/ethanol/water mixtures under nitrogen are effective for introducing aryl or heteroaryl groups . Purification via silica gel column chromatography (ethyl acetate/petroleum ether) or reverse-phase C18 chromatography (acetonitrile-water with formic acid) ensures high purity .
Q. How can spectroscopic techniques (NMR, FTIR, LCMS) be utilized to characterize this compound?
- Methodological Answer :
- NMR : H and F NMR are critical for confirming substituent positions and electronic environments. For trifluoromethyl anilines, F NMR shows distinct peaks for -CF groups (~-60 to -70 ppm) .
- FTIR : Stretching vibrations for -NH (~3400 cm) and C-F bonds (~1100–1250 cm^{-1) are diagnostic .
- LCMS : High-resolution LCMS (e.g., m/z 307 [M+H]) validates molecular weight and purity, with retention times (~0.81–0.99 minutes) aiding in compound identification .
Q. What are the key considerations for optimizing reaction conditions in the synthesis of trifluoromethyl-substituted anilines?
- Methodological Answer :
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) are preferred for cross-coupling reactions due to their efficiency in C-C bond formation .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene/ethanol/water mixtures improve reaction homogeneity .
- Temperature Control : Reactions often require heating (80–110°C) to overcome activation barriers, monitored via TLC or HPLC for completion .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic properties and reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : The -CF group is a strong electron-withdrawing meta-director, significantly reducing electron density at the aromatic ring. This directs electrophiles (e.g., nitronium ions) to the para position relative to the -NH group. Computational studies (e.g., B3LYP/6-311++G**) quantify these effects by analyzing charge distribution and frontier molecular orbitals . Experimental validation involves competitive nitration or halogenation reactions, with product ratios analyzed via HPLC or H NMR .
Q. What computational methods are employed to predict the spectroscopic properties and molecular interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP or B3PW91 functionals with 6-311++G** basis sets) model vibrational spectra (FTIR, Raman) and NMR chemical shifts. These are benchmarked against experimental data to refine computational parameters . Molecular docking studies assess binding affinities with biological targets (e.g., enzymes), using software like AutoDock Vina to simulate interactions and identify key binding residues .
Q. How can structural modifications at the ethyl and trifluoromethyl positions affect the compound's biological activity and binding affinity?
- Methodological Answer :
- Ethyl Group : Introducing alkyl chains (e.g., ethyl) enhances lipophilicity, improving membrane permeability. This is quantified via logP measurements (e.g., HPLC-derived retention times) .
- Trifluoromethyl Group : -CF increases metabolic stability and modulates pKa values (measured via potentiometric titration), affecting solubility and receptor binding .
- Case Study : Substituting ethyl with methoxypropoxy groups (as in 2-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline) alters hydrogen-bonding capacity, assessed via isothermal titration calorimetry (ITC) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
